![molecular formula C19H30BrNO3 B1416391 Undecanamide, 11-bromo-N-[2-(3,4-dihydroxyphenyl)ethyl]- CAS No. 1417821-16-9](/img/structure/B1416391.png)

Undecanamide, 11-bromo-N-[2-(3,4-dihydroxyphenyl)ethyl]-

Descripción general

Descripción

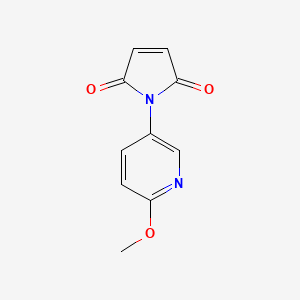

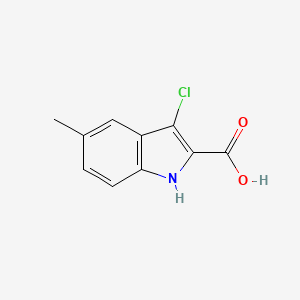

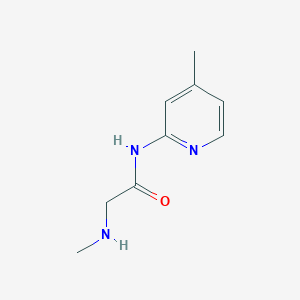

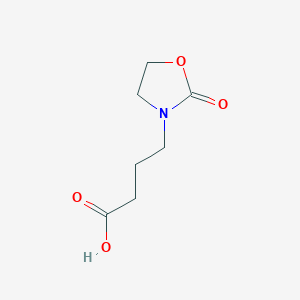

Undecanamide, 11-bromo-N-[2-(3,4-dihydroxyphenyl)ethyl]- is a chemical compound with the molecular formula C31H47NO5 . It falls within the class of amides and exhibits interesting structural features, including a bromine atom and a phenolic group. The compound’s systematic IUPAC name reflects its composition and arrangement of functional groups .

Molecular Structure Analysis

The compound’s molecular structure consists of an undecanamide backbone (11 carbons) with a bromine atom at one end and a phenolic group at the other. The hexyl side chain contributes to its hydrophobic character. The dihydroxyphenyl moiety imparts potential bioactivity. The 3D representation reveals the spatial arrangement of these functional groups .

Chemical Reactions Analysis

Undecanamide, 11-bromo-N-[2-(3,4-dihydroxyphenyl)ethyl]- can participate in various chemical reactions. These include nucleophilic substitutions, amidation reactions, and oxidative processes. Researchers have investigated its reactivity with other organic molecules, aiming to develop novel derivatives with enhanced properties .

Physical And Chemical Properties Analysis

Aplicaciones Científicas De Investigación

1. Polymer Research

Undecanamide derivatives are explored in polymer research. For instance, cyclic oligo(undecanamide)s (nylon 11 s) are synthesized using high dilution conditions and analyzed through various spectroscopic methods, providing insights into polymer chemistry (Peng & Hodge, 1998).

2. Grafting Polymer Brushes from Gold Surfaces

Another application is in the synthesis of initiators for grafting polymers from gold surfaces. A compound, 11,11′-Dithiobis[1-(2-bromo-2-methylpropionyloxy)undecane], synthesized from 11-mercapto-1-undecanol, is used for this purpose, showing potential in materials science (Belegrinou et al., 2010).

3. Cosmetic and Anti-rust Additives

11-Fluoroundecanoic acid, related to undecanamide derivatives, finds applications as cosmetic and anti-rust additives in water-based cutting fluids. This highlights its potential in industrial applications (Requirand et al., 1992).

4. Synthesis of Anacardic Acids

Undecanamide derivatives are also involved in the synthesis of anacardic acids, which are natural products with potential biological activities. The synthesis involves complex organic transformations, indicating its significance in organic chemistry (Satoh et al., 2001).

5. Antimicrobial Activity

A study on Ardisia arborescens isolated novel diarylundecanones, showing slight inhibition of bacteria. This suggests the potential antimicrobial properties of compounds related to undecanamide (Zheng, Deng, & Wu, 2004).

6. Antibacterial Properties of Bromophenols

Research on marine red alga Rhodomela confervoides identified bromophenols with moderate antibacterial activity, suggesting the utility of brominated undecanamide derivatives in developing antibacterial agents (Xu et al., 2003).

Safety and Hazards

Direcciones Futuras

Researchers should explore the compound’s pharmacological properties, including its potential as an antioxidant, antimicrobial, or anticancer agent. Additionally, investigations into its bioavailability, metabolism, and stability are warranted. Collaborative efforts across disciplines can unlock its therapeutic potential .

Propiedades

IUPAC Name |

11-bromo-N-[2-(3,4-dihydroxyphenyl)ethyl]undecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30BrNO3/c20-13-8-6-4-2-1-3-5-7-9-19(24)21-14-12-16-10-11-17(22)18(23)15-16/h10-11,15,22-23H,1-9,12-14H2,(H,21,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORQRMJXUAILMAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCNC(=O)CCCCCCCCCCBr)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amine](/img/structure/B1416313.png)

![2-[(3-Methylbut-2-en-1-yl)sulfanyl]benzoic acid](/img/structure/B1416317.png)

![N-[[2-(Trifluoromethoxy)phenyl]methyl]propan-2-amine](/img/structure/B1416322.png)

amine](/img/structure/B1416323.png)

![2-[(4-Methoxyphenyl)methoxy]acetonitrile](/img/structure/B1416325.png)